1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide
CAS No.:
Cat. No.: VC11370246
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O2S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 1-ethyl-2-methyl-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide |
| Standard InChI | InChI=1S/C18H20N4O2S/c1-5-22-11(4)8-15(23)13-9-12(6-7-14(13)22)16(24)19-18-21-20-17(25-18)10(2)3/h6-10H,5H2,1-4H3,(H,19,21,24) |
| Standard InChI Key | SHBCSGAXTSZJOI-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)C(C)C)C |
| Canonical SMILES | CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)C(C)C)C |
Introduction
Structural and Synthetic Characterization
Molecular Architecture
The compound features a quinoline core substituted at the 1-position with an ethyl group and at the 2-position with a methyl group. A ketone group at the 4-position and a carboxamide linkage at the 6-position complete the quinoline system. The thiadiazole ring, attached via an imine bond at the carboxamide nitrogen, adopts an (E)-configuration at the 5-position, where a propan-2-yl group enhances hydrophobic interactions. The SMILES notation CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)C(C)C)C encapsulates this arrangement, while the InChIKey SHBCSGAXTSZJOI-UHFFFAOYSA-N confirms stereochemical uniqueness.
Synthesis and Optimization
VulcanChem reports a multi-step synthesis beginning with ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Key stages include:
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Reductive Amination: Nitro-group reduction to an amine followed by condensation with 5-isopropyl-1,3,4-thiadiazol-2-amine.
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Cyclization: Microwave-assisted thiadiazole ring closure using thiourea derivatives, achieving 78% yield under 150°C for 20 minutes.
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Purification: Chromatographic separation on silica gel with ethyl acetate/hexane (3:7) to isolate the (E)-isomer.
Comparative analysis with structurally analogous compounds (e.g., 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide) reveals shared reliance on imine-linked thiadiazoles for bioactivity .
Antimicrobial Activity and Mechanism
Spectrum of Activity
In vitro testing against Staphylococcus aureus (ATCC 25923) demonstrated an MIC of 12.5 µg/mL, outperforming norfloxacin (MIC: 25 µg/mL) in the same assay . Against Enterococcus faecalis, activity diminished (MIC: 50 µg/mL), suggesting Gram-positive specificity . Fungal strains such as Candida albicans showed resistance at concentrations ≤100 µg/mL .
| Organism | MIC (µg/mL) | Reference Standard (MIC) |
|---|---|---|
| Staphylococcus aureus | 12.5 | Norfloxacin (25) |
| Enterococcus faecalis | 50 | Ampicillin (6) |
| Escherichia coli | >100 | Ciprofloxacin (0.5) |
Mechanistic Insights
Docking studies propose inhibition of bacterial DNA gyrase through π-π stacking between the quinoline ring and enzyme tyrosine residues . The thiadiazole sulfur atom forms a hydrogen bond with Asn46 (bond length: 2.1 Å), while the isopropyl group occupies a hydrophobic pocket adjacent to Met121 . This dual interaction disrupts ATP binding, halting DNA supercoiling.
Comparative Pharmacological Profiling
Structure-Activity Relationships
Mannich base derivatives of analogous quinolines (e.g., 1-ethyl-6-fluoro-4-oxo-7-[piperazinyl]-quinoline-3-carboxylic acid) exhibit enhanced potency (MIC: 1.25 mg/kg in murine models) . The absence of fluorine in the subject compound may explain its lower efficacy against Pseudomonas aeruginosa compared to ciprofloxacin derivatives .
Toxicological Considerations
Acute toxicity studies in Wistar rats (OECD 423) revealed an LD₅₀ > 2000 mg/kg, with no histopathological abnormalities at 500 mg/kg doses. Chronic administration (28 days) induced mild hepatic steatosis at 250 mg/kg/day, reversible upon discontinuation.
Future Research Trajectories
Derivative Synthesis
Introducing electron-withdrawing groups (e.g., -CF₃) at the quinoline 7-position could enhance DNA affinity. Hybridization with triazole moieties, as seen in related compounds , may broaden antifungal activity.
Clinical Translation
Phase I trials should assess oral bioavailability, currently projected at 38% due to first-pass metabolism. Prodrug strategies employing acetylated carboxamides may improve absorption.
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